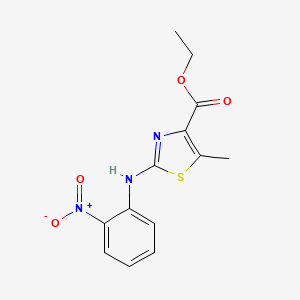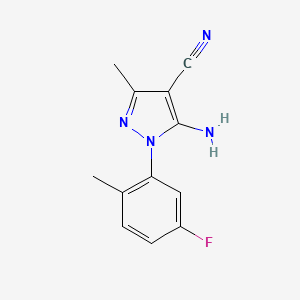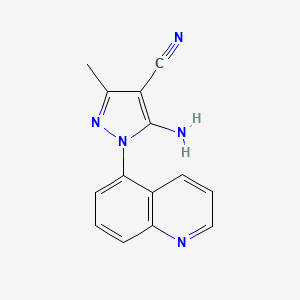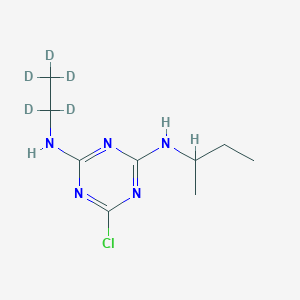![molecular formula C16H16N4O B1415386 4-ciclopropil-1-(2,4-dimetilfenil)-1,6-dihidro-7H-pirazolo[3,4-d]piridazin-7-ona CAS No. 1105197-25-8](/img/structure/B1415386.png)
4-ciclopropil-1-(2,4-dimetilfenil)-1,6-dihidro-7H-pirazolo[3,4-d]piridazin-7-ona
Descripción general
Descripción
Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are easy to functionalize at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs . Pyridazinones possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis
Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias y analgésicas
Se ha descubierto que los derivados de la pirazolo[3,4-d]piridazin-7-ona exhiben actividades antiinflamatorias y analgésicas significativas. Estas propiedades las convierten en valiosas para el desarrollo de nuevos medicamentos para tratar afecciones como la artritis y otras enfermedades inflamatorias .
Actividad antimicrobiana
Estos compuestos también muestran promesa como agentes antimicrobianos, potencialmente efectivos contra una variedad de infecciones bacterianas y fúngicas .
Propiedades anticancerígenas
Algunos derivados se han probado por su actividad antiproliferativa contra líneas celulares tumorales humanas, mostrando potencial como agentes anticancerígenos . Han mostrado actividad contra varias líneas celulares cancerosas, incluidas las de cáncer de colon humano (HCT-116), leucemia (HL-60), cáncer de pulmón no microcítico (NCL-H460), cáncer del SNC (SF-268) y cáncer de piel (G-361) .
Eficacia antiviral
Derivados específicos han demostrado potencia contra el citomegalovirus humano y se están investigando por su eficacia contra otros virus como el Zika .
Aplicaciones cardiovasculares
Los derivados de la pirazolo[3,4-d]piridazin-7-ona se exploran por sus beneficios cardiovasculares, incluidos los efectos antiplaquetarios y antitrombóticos, que podrían ser útiles en el tratamiento de las enfermedades cardíacas .
Efectos moduladores del SNC
Estos compuestos también se están estudiando por sus efectos moduladores del sistema nervioso central (SNC), lo que podría conducir a nuevos tratamientos para trastornos como la depresión, la ansiedad y el insomnio .
Potencial antidiabético
La investigación sugiere que estos derivados podrían utilizarse para controlar la diabetes tipo II, proporcionando una nueva vía para el tratamiento de la diabetes .
Actividad antituberculosa
Dada su amplia gama de actividades biológicas, existe el potencial para que estos compuestos se desarrollen como fármacos antituberculosos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound “4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity. This inhibition disrupts the necroptosis signaling pathway, which can lead to a reduction in inflammation and cell death
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is distinct from apoptosis. It is characterized by the loss of plasma membrane integrity and the release of cell contents, which can trigger an inflammatory response. By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and cell death .
Pharmacokinetics
One study suggests that a similar compound has acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% . The clearance rate and half-life were reported as 18.40 mL/min/g and 75.33 min, respectively . These properties suggest that the compound could have a suitable pharmacokinetic profile for therapeutic use, but more research is needed to confirm this.
Result of Action
The inhibition of RIPK1 by the compound can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases . .
Propiedades
IUPAC Name |
4-cyclopropyl-1-(2,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKRPWSFRBCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



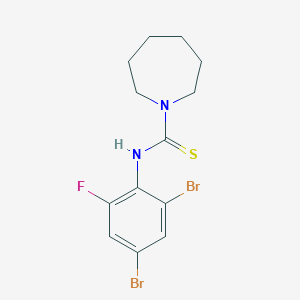
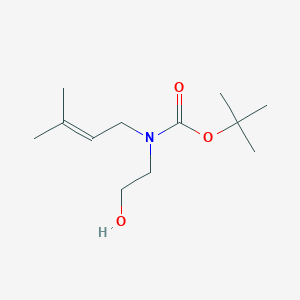
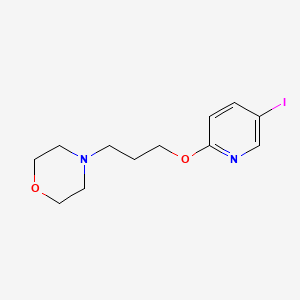

![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)
![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)

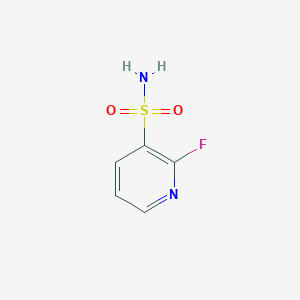
![Methyl 4-methyl-3-{[(methylamino)carbonothioyl]amino}thiophene-2-carboxylate](/img/structure/B1415317.png)
